molecular formula C11H12N2O2 B13635141 3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B13635141
M. Wt: 204.22 g/mol
InChI Key: VFCLZEFXRGTGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves the construction of the pyrrolopyridine core followed by the introduction of the isopropyl and carboxylic acid groups. One common synthetic route includes the following steps:

    Formation of Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a pyridine derivative. This reaction often requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).

    Introduction of Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl bromide or isopropyl chloride in the presence of a base like potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: Substitution reactions can occur at the pyridine or pyrrole rings, allowing for the introduction of different functional groups. Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Material Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is unique due to the presence of the isopropyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-6(2)9-5-13-10-8(9)3-7(4-12-10)11(14)15/h3-6H,1-2H3,(H,12,13)(H,14,15)

InChI Key

VFCLZEFXRGTGSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC2=C1C=C(C=N2)C(=O)O

Origin of Product

United States

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